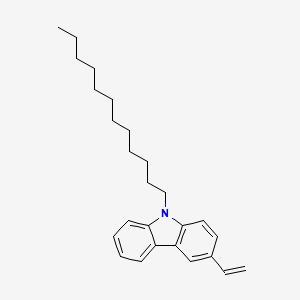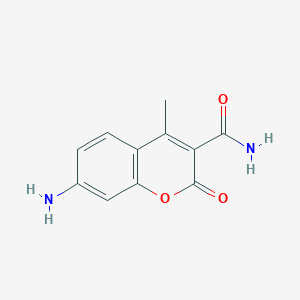
7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 4-methylcoumarin with amino acids or amines under specific conditions. One common method involves the reaction of 4-methylcoumarin with glycine in the presence of a base to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
7-Amino-4-methylcoumarin: Shares similar structural features but lacks the carboxamide group.
4-Methyl-7-aminocoumarin: Another related compound with similar applications but different reactivity due to the absence of the carboxamide group.
Uniqueness: 7-Amino-4-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is unique due to the presence of both the amino and carboxamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
570376-44-2 |
|---|---|
Formule moléculaire |
C11H10N2O3 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
7-amino-4-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-5-7-3-2-6(12)4-8(7)16-11(15)9(5)10(13)14/h2-4H,12H2,1H3,(H2,13,14) |
Clé InChI |
GSIWCTDVOYCYND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




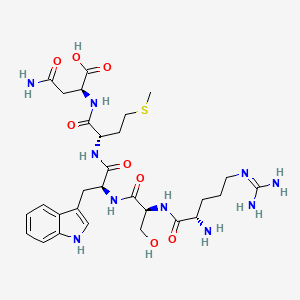
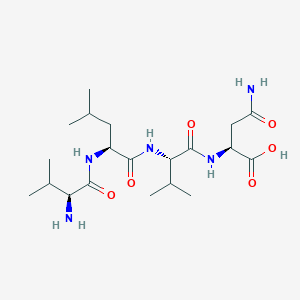
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
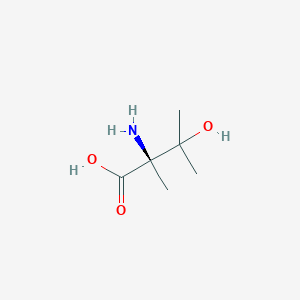
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)

![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)


![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
